molecular formula C20H18ClN3O6 B14110427 4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide

4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide

Cat. No.: B14110427
M. Wt: 431.8 g/mol
InChI Key: YLKCOEFHBPYNQJ-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of appropriate precursors, such as 4,5-dimethoxyanthranilic acid with suitable reagents.

    Attachment of the Nitrobenzamide Moiety: The nitrobenzamide moiety is introduced through a coupling reaction, often involving the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts.

    Chlorination: The final step involves the chlorination of the compound to introduce the chloro group at the desired position.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s quinoline core makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Pharmacology: It can be used in pharmacological studies to investigate its effects on biological systems and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure may lend itself to applications in materials science, such as the development of novel polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The quinoline core can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The nitrobenzamide moiety may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2,5-dimethoxyaniline: Shares the chloro and dimethoxy groups but lacks the quinoline and nitrobenzamide moieties.

    5,8-dimethoxy-2-oxo-1,2-dihydroquinoline: Contains the quinoline core but lacks the chloro and nitrobenzamide groups.

Uniqueness

4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H18ClN3O6

Molecular Weight

431.8 g/mol

IUPAC Name

4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide

InChI

InChI=1S/C20H18ClN3O6/c1-29-16-5-6-17(30-2)18-13(16)9-12(20(26)23-18)7-8-22-19(25)11-3-4-14(21)15(10-11)24(27)28/h3-6,9-10H,7-8H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

YLKCOEFHBPYNQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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